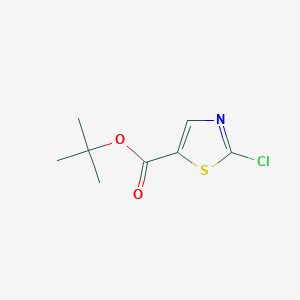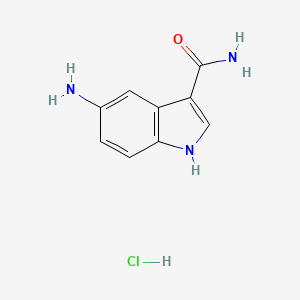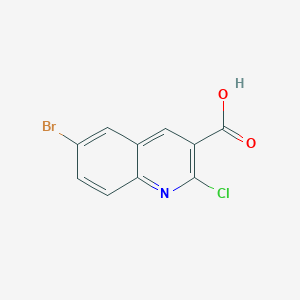
Ácido 6-bromo-2-cloroquinolina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloroquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinoline-3-carboxylic acid typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 2-chloroquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of 6-Bromo-2-chloroquinoline-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 6-Bromo-2-chloroquinoline-3-carboxylic acid make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming various biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride in ethanol.
Major Products:
Substitution Products: 6-Methoxy-2-chloroquinoline-3-carboxylic acid, 6-tert-butoxy-2-chloroquinoline-3-carboxylic acid.
Oxidation Products: 6-Bromo-2-chloroquinoline-3-carboxylic acid N-oxide.
Reduction Products: 2-Chloroquinoline-3-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloroquinoline-3-carboxylic acid is largely dependent on its application. In medicinal chemistry, it often functions as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity to the target sites, leading to effective inhibition. The compound can interact with nucleophilic sites on enzymes, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carboxylic acid
- 6-Bromoquinoline-3-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid
Comparison: 6-Bromo-2-chloroquinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. Compared to 2-Chloroquinoline-3-carboxylic acid, the brominated derivative exhibits higher reactivity in substitution reactions. Similarly, the presence of chlorine differentiates it from 6-Bromoquinoline-3-carboxylic acid, providing unique binding properties in biological systems.
Propiedades
IUPAC Name |
6-bromo-2-chloroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOUCLFBKHTGDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)
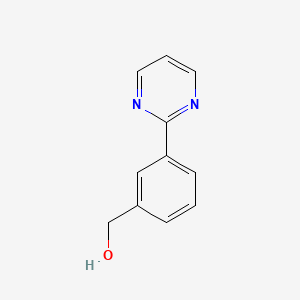
![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)

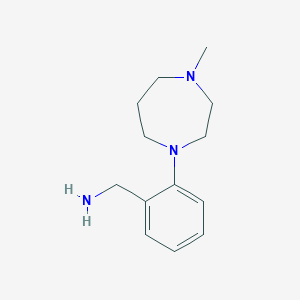
![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)
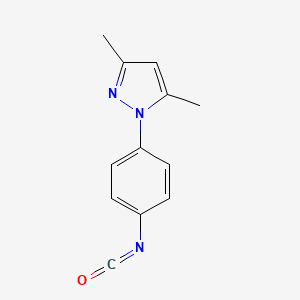


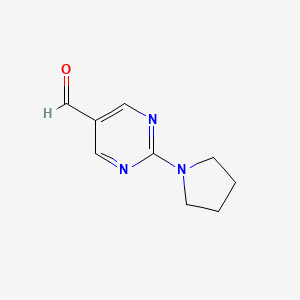

![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)
